molecular formula C9H11NS B1629515 2-Ethyl-thiobenzamide CAS No. 885280-16-0

2-Ethyl-thiobenzamide

Cat. No. B1629515
Key on ui cas rn: 885280-16-0
M. Wt: 165.26 g/mol
InChI Key: ZQDMKVFNIVOKBB-UHFFFAOYSA-N
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Patent
US04008264

Procedure details

In a polyethylene vessel having a capacity of 1 liter, at -20° C and with agitation, 46 g of ammonium thiocyanate (0.6 mol) and subsequently 53 g of ethylbenzene (0.5 mol) are added in portions to 0.5 l of 98% hydrofluoric acid. Subsequently, agitation is continued for 20 hours at room temperature, and the reaction mixture is then poured onto ice, thus causing the separation of a precipitate which slowly crystallizes. The precipitate is suction-filtered and washed with water. By steam distillation, about 10 g of ethylbenzene are recovered from the precipitate. After drying, 66 g (0.4 mol) of ethyl-thiobenzamide having a slightly yellow color and a melting point of 115 - 117° C are obtained, which corresponds to a conversion rate of 80% relative to the ethylbenzene used. The yield, relative to converted ethylbenzene, is 95% of the thoeretical yield. The product can be recrystallized from toluene or chlorobenzene. The gas chromatogram shows that substitution by the thioamide group has occured in p-position at a rate of more than 95%. The 4-ethylbenzonitrile may be obtained from the thioamide in known manner using alkali, thereby splitting off H2S.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6].F>>[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:2]([NH2:3])=[S:1])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
53 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
0.5 L
Type
reactant
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a polyethylene vessel having
ADDITION
Type
ADDITION
Details
the reaction mixture is then poured onto ice
CUSTOM
Type
CUSTOM
Details
the separation of a precipitate which
CUSTOM
Type
CUSTOM
Details
slowly crystallizes
FILTRATION
Type
FILTRATION
Details
The precipitate is suction-filtered
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
By steam distillation, about 10 g of ethylbenzene
CUSTOM
Type
CUSTOM
Details
are recovered from the precipitate
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)C1=C(C(=S)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: MASS 66 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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